2-Propenoicacid,3-[[(1,1-dimethylethoxy)carbonyl]amino]-,(E)-(9CI)
2-Propenoicacid,3-[[(1,1-dimethylethoxy)carbonyl]amino]-,(E)-(9CI)
Brand Name:
Vulcanchem
CAS No.:
151292-70-5
VCID:
VC0123748
InChI:
InChI=1S/C8H13NO4/c1-8(2,3)13-7(12)9-5-4-6(10)11/h4-5H,1-3H3,(H,9,12)(H,10,11)/b5-4+
SMILES:
CC(C)(C)OC(=O)NC=CC(=O)O
Molecular Formula:
C8H13NO4
Molecular Weight:
187.19 g/mol
2-Propenoicacid,3-[[(1,1-dimethylethoxy)carbonyl]amino]-,(E)-(9CI)
CAS No.: 151292-70-5
Main Products
VCID: VC0123748
Molecular Formula: C8H13NO4
Molecular Weight: 187.19 g/mol
CAS No. | 151292-70-5 |
---|---|
Product Name | 2-Propenoicacid,3-[[(1,1-dimethylethoxy)carbonyl]amino]-,(E)-(9CI) |
Molecular Formula | C8H13NO4 |
Molecular Weight | 187.19 g/mol |
IUPAC Name | (E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic acid |
Standard InChI | InChI=1S/C8H13NO4/c1-8(2,3)13-7(12)9-5-4-6(10)11/h4-5H,1-3H3,(H,9,12)(H,10,11)/b5-4+ |
Standard InChIKey | GXAFLSXYHSLRNY-SNAWJCMRSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N/C=C/C(=O)O |
SMILES | CC(C)(C)OC(=O)NC=CC(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NC=CC(=O)O |
Synonyms | 2-Propenoicacid,3-[[(1,1-dimethylethoxy)carbonyl]amino]-,(E)-(9CI) |
PubChem Compound | 10921260 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume